tert-butyl N-(5-fluorothiophen-2-yl)carbamate

Description

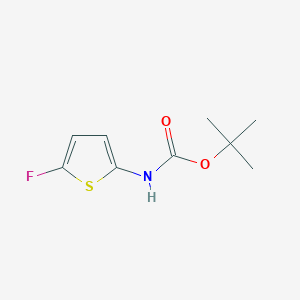

tert-Butyl N-(5-fluorothiophen-2-yl)carbamate is a carbamate derivative featuring a fluorinated thiophene ring. The compound’s structure consists of a tert-butyl carbamate group (-NHCOO-tBu) attached to the 2-position of a 5-fluorothiophene scaffold. Thiophene-based carbamates are of significant interest in medicinal and materials chemistry due to their electronic properties, metabolic stability, and versatility as intermediates in organic synthesis.

Properties

IUPAC Name |

tert-butyl N-(5-fluorothiophen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANLSKHLFQNPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(S1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(5-fluorothiophen-2-yl)carbamate typically involves the reaction of 5-fluorothiophene-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl N-(5-fluorothiophen-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or by heating

Scientific Research Applications

tert-Butyl N-(5-fluorothiophen-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl N-(5-fluorothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Fluorine Substitution: The 5-fluoro group on the thiophene ring in the target compound likely enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., tert-butyl (3-methoxybenzyl)carbamate) . Fluorine’s electron-withdrawing effect may also reduce nucleophilic susceptibility.

Structural Diversity in Drug Discovery

- Bromo- and methoxy-substituted carbamates (e.g., tert-butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate) are common intermediates for cross-coupling reactions, enabling rapid diversification into bioactive molecules . In contrast, the fluorothiophene scaffold may offer unique electronic properties for targeting sulfur-interacting enzymes or receptors.

Biological Activity

Tert-butyl N-(5-fluorothiophen-2-yl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on recent findings.

The synthesis of this compound typically involves the reaction of 5-fluorothiophen-2-amine with tert-butyl chloroformate. The resulting compound can be characterized using various spectroscopic methods such as NMR and mass spectrometry. Its molecular formula is , and it has a molecular weight of approximately 241.31 g/mol.

Antimicrobial Properties

Recent studies have indicated that derivatives of carbamates, including this compound, exhibit significant antimicrobial activity. For instance, compounds similar to this carbamate have shown efficacy against various bacterial strains by disrupting bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of antibiotic-resistant bacteria, making such compounds promising candidates for further development .

Neuroprotective Activity

Emerging research suggests that compounds with similar structures may also exhibit neuroprotective effects. For instance, some carbamates have been shown to inhibit amyloid beta aggregation, a process implicated in Alzheimer's disease. This is achieved through dual inhibition of β-secretase and acetylcholinesterase activities . Although direct studies on this compound are not yet available, these findings highlight a possible avenue for future research.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key steps and considerations for synthesizing tert-butyl N-(5-fluorothiophen-2-yl)carbamate?

- Methodology :

- Use a coupling reaction between 5-fluorothiophen-2-amine and tert-butyl carbamate under mild acidic conditions.

- Employ coupling agents like EDCI/HOBt to activate the carbamate group (similar to methods for tert-butyl N-(3-chloro-2-methylphenyl)carbamate synthesis) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC or NMR.

- Critical Considerations :

- Protect the amine group during synthesis to prevent side reactions.

- Monitor reaction progress by TLC to avoid over- or under-reaction.

Q. What purification techniques are effective for isolating tert-butyl carbamate derivatives?

- Methodology :

- Recrystallization : Use tert-butyl methyl ether or dichloromethane/n-pentane mixtures for high-purity crystals.

- Column Chromatography : Optimize solvent polarity to separate carbamate derivatives from unreacted starting materials .

- HPLC : Apply reverse-phase C18 columns for analytical validation .

Q. How should this compound be stored to prevent degradation?

- Methodology :

- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis.

- Avoid exposure to moisture or strong acids/bases, as tert-butyl carbamates are prone to cleavage under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of tert-butyl carbamates?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL (for small molecules) or WinGX (for visualization) to model hydrogen bonding and torsional angles .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

- Example : A study on tert-butyl carbamate derivatives revealed C=O···H-N hydrogen bonds stabilizing the crystal lattice .

Q. What analytical strategies assess the stability of tert-butyl carbamates under varying pH conditions?

- Methodology :

- pH-Dependent Stability Assay :

- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

- Monitor degradation via LC-MS at intervals (0, 6, 12, 24 hrs).

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under different storage conditions .

Q. How can hydrogen bonding networks in carbamate derivatives be computationally validated?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d,p) level using Gaussian.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C=O···H-N) from crystallographic data .

- Molecular Dynamics (MD) : Simulate stability under thermal stress (e.g., 300 K for 50 ns) .

Q. What strategies mitigate racemization in chiral tert-butyl carbamates during synthesis?

- Methodology :

- Low-Temperature Reactions : Conduct couplings at 0–4°C to slow epimerization.

- Chiral Auxiliaries : Use (R)- or (S)-configured tert-butyl groups to enforce stereochemical control.

- Enzymatic Resolution : Apply lipases or esterases for enantiomer separation (e.g., CAL-B for tert-butyl carbamates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.